Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine
CAS No.:
Cat. No.: VC13441602
Molecular Formula: C12H15F4N
Molecular Weight: 249.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F4N |
|---|---|
| Molecular Weight | 249.25 g/mol |
| IUPAC Name | N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]butan-1-amine |
| Standard InChI | InChI=1S/C12H15F4N/c1-2-3-4-17-8-9-5-10(12(14,15)16)7-11(13)6-9/h5-7,17H,2-4,8H2,1H3 |
| Standard InChI Key | PDOKQOVHWGSWGU-UHFFFAOYSA-N |
| SMILES | CCCCNCC1=CC(=CC(=C1)F)C(F)(F)F |
| Canonical SMILES | CCCCNCC1=CC(=CC(=C1)F)C(F)(F)F |
Introduction
Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl functional groups attached to an aromatic ring, coupled with a butylamine moiety. This compound belongs to a class of amines often explored for their potential applications in pharmaceuticals, agrochemicals, and material sciences due to their unique physicochemical properties.
Molecular Details:
| Property | Value |
|---|---|
| Molecular Formula | C12H15F4N |
| Molecular Weight | ~247.25 g/mol |
| Functional Groups | Fluoro, trifluoromethyl, amine |
| Chemical Nature | Weakly basic organic compound |
Synthesis Pathways
The synthesis of Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine typically involves:
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Aromatic Substitution Reactions: Introduction of fluorine and trifluoromethyl groups onto the benzene ring using electrophilic aromatic substitution.
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Amine Alkylation: Coupling the substituted benzene derivative with butylamine under controlled conditions, often using reductive amination or nucleophilic substitution.
Applications and Potential Uses
This compound's properties make it a candidate for various applications:
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Pharmaceuticals: The trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug design.
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Agrochemicals: Fluorinated compounds are often used in herbicides and pesticides due to their chemical resilience.
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Material Science: Its unique electronic properties may contribute to specialized coatings or polymers.
Safety and Handling
Fluorinated compounds require careful handling due to possible toxicity and environmental persistence.
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Use personal protective equipment (PPE) during synthesis or handling.
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Dispose of waste according to regulations for fluorinated organic compounds.
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